molecular formula C23H26ClN7O B6570522 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide CAS No. 1006002-77-2

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide

Cat. No.: B6570522
CAS No.: 1006002-77-2
M. Wt: 452.0 g/mol
InChI Key: YWCBYNUEWOQMES-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide is an intricate compound featuring multiple fused ring systems and substituents. This compound garners interest due to its potential utility across various fields such as chemistry, biology, and medicine. Structurally, it belongs to the pyrazolo-pyrimidine class, recognized for diverse biological activities.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown promising anticancer activity against various cancer cell lines . These compounds are believed to interact with various enzymes and proteins, influencing biochemical reactions within the cell .

Cellular Effects

In cellular context, N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide and its analogs have shown to influence cell function . They have been reported to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide typically involves:

  • Initial preparation of 3-chlorophenylhydrazine.

  • Cyclization with diethyl ethoxymethylenemalonate.

  • Formation of the pyrazolo[3,4-d]pyrimidine core.

  • Subsequent functionalization at the 1 and 5 positions of the pyrazole ring.

  • Addition of 2-propylpentanoyl chloride to form the final compound.

Reaction conditions generally involve controlled temperatures, inert atmospheres (such as nitrogen or argon), and the use of catalysts or base conditions to facilitate various steps in the reaction sequence.

Industrial Production Methods

Industrial-scale production may incorporate continuous flow chemistry techniques to streamline the process and optimize yields. These methods enhance reaction efficiency, reduce by-products, and allow for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction

    • Can undergo oxidation to introduce hydroxyl or carbonyl groups.

    • Reduction reactions may involve hydrogenation of double bonds or reduction of nitro groups.

  • Substitution Reactions

    • Halo-substitution using nucleophiles like amines or thiols.

    • Electrophilic aromatic substitution to modify aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Nucleophiles such as sodium methoxide, aniline.

Major Products Formed

  • The reactions often yield derivatives with enhanced biological activity or altered physical properties, such as increased solubility or stability.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing complex organic molecules.

  • Its structure allows for modifications leading to novel compounds with diverse applications.

Biology

  • Serves as a probe in biochemical assays to study enzyme functions and signaling pathways.

Medicine

  • Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

  • Acts on specific molecular targets relevant to various diseases.

Industry

  • Utilized in the development of new materials with desired chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide.

  • N-{1-[1-(3-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide.

Uniqueness

  • The presence of a 3-chlorophenyl group differentiates it from others, influencing its reactivity and interaction with biological targets.

  • This substitution can alter the compound's pharmacokinetic and pharmacodynamic properties, making it potentially more effective or specific in its applications.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O/c1-4-7-16(8-5-2)23(32)28-20-11-15(3)29-31(20)22-19-13-27-30(21(19)25-14-26-22)18-10-6-9-17(24)12-18/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCBYNUEWOQMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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